molecular formula C5H7ClO B1267306 2-Methylcyclopropane-1-carbonyl chloride CAS No. 52194-65-7

2-Methylcyclopropane-1-carbonyl chloride

Cat. No.: B1267306
CAS No.: 52194-65-7
M. Wt: 118.56 g/mol
InChI Key: KNSMKLZZQPGJRN-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO It is a derivative of cyclopropane, characterized by the presence of a carbonyl chloride group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Reaction:

2-Methylcyclopropanecarboxylic acid+Thionyl chloride2-Methylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methylcyclopropanecarboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methylcyclopropanecarboxylic acid+Thionyl chloride→2-Methylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methylcyclopropanecarboxylic acid and hydrogen chloride.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides, esters, and thioesters: from nucleophilic substitution.

    2-Methylcyclopropanecarboxylic acid: from hydrolysis.

    2-Methylcyclopropanol: from reduction.

Scientific Research Applications

2-Methylcyclopropane-1-carbonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the preparation of drug candidates and active pharmaceutical ingredients.

    Material Science: Employed in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonyl chloride: Lacks the methyl group, making it less sterically hindered.

    2-Methylcyclopropanecarboxylic acid: The carboxylic acid analog, less reactive towards nucleophiles.

    Cyclopropylmethyl chloride: Contains a different functional group, leading to different reactivity patterns.

Uniqueness

2-Methylcyclopropane-1-carbonyl chloride is unique due to the combination of the strained cyclopropane ring and the reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMKLZZQPGJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311813
Record name 2-methylcyclopropane-1-carbonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30311813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52194-65-7, 60733-34-8
Record name NSC245492
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropane-1-carbonyl chloride
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Record name 52194-65-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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